(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
“(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” is a compound with the molecular formula C19H21NO2S. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The compound contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings are common in medicinal chemistry due to their versatility and presence in biologically active compounds. They are utilized to explore the pharmacophore space efficiently, contribute to the stereochemistry of molecules, and increase three-dimensional coverage due to their non-planarity. Derivatives of pyrrolidine have been found to possess various biological activities, making them valuable in drug discovery for treating human diseases. The manipulation of the pyrrolidine scaffold can lead to compounds with target selectivity, highlighting the importance of structural modifications in enhancing drug efficacy and reducing toxicity (Li Petri et al., 2021).
Pharmacological Management of Metabolic Disorders
Compounds structurally related to pyrrolidine have been explored for their potential in managing metabolic disorders such as phenylketonuria (PKU). Research into nutritional and pharmacological interventions for PKU has led to advances that include the use of glycomacropeptide, a low-phenylalanine protein, offering an alternative to synthetic amino acids. Such developments underscore the ongoing need for novel therapeutic agents that can provide better management of PKU and similar metabolic conditions (Ney et al., 2013).
Chemical Chaperones and Proteostasis
The role of small molecule chaperones, which can include compounds with pyrrolidine structures, in maintaining proteostasis is an area of significant interest. These molecules assist in protein folding, prevent misfolded protein aggregation, and alleviate endoplasmic reticulum stress. By supporting proper protein folding and function, such compounds have therapeutic potential in diseases characterized by protein misfolding or aggregation, demonstrating the broad applicability of pyrrolidine derivatives in addressing complex biological challenges (Kolb et al., 2015).
Future Directions
Mechanism of Action
Target of Action
The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” contains a pyrrolidine ring, which is a common structure in many biologically active compounds .
Mode of Action
The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives can have diverse ADME properties .
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(20-9-7-18(11-20)22-12-14-1-2-14)16-5-3-15(4-6-16)17-8-10-23-13-17/h3-6,8,10,13-14,18H,1-2,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMLCJBKYHXMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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